N,N'''-(Dithiodi-3,1-propanediyl)bisguanidine dihydrobromide
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Overview
Description
N,N’‘’-(Dithiodi-3,1-propanediyl)bisguanidine dihydrobromide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a disulfide bond and guanidine groups, making it a versatile compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘’-(Dithiodi-3,1-propanediyl)bisguanidine dihydrobromide typically involves the reaction of 3,1-propanedithiol with guanidine in the presence of a suitable oxidizing agent to form the disulfide bond. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain high-purity N,N’‘’-(Dithiodi-3,1-propanediyl)bisguanidine dihydrobromide.
Chemical Reactions Analysis
Types of Reactions
N,N’‘’-(Dithiodi-3,1-propanediyl)bisguanidine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The guanidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted guanidine derivatives.
Scientific Research Applications
N,N’‘’-(Dithiodi-3,1-propanediyl)bisguanidine dihydrobromide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizing agent for certain reactions.
Biology: Employed in studies involving protein folding and disulfide bond formation.
Medicine: Investigated for its potential radioprotective properties and as a chemopreventive agent.
Industry: Utilized in the production of specialty chemicals and as an additive in certain formulations.
Mechanism of Action
The mechanism of action of N,N’‘’-(Dithiodi-3,1-propanediyl)bisguanidine dihydrobromide involves its ability to interact with biological molecules through its disulfide and guanidine groups. It can stabilize proteins by forming disulfide bonds and can also act as a scavenger of reactive oxygen species, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
N,N’‘’-(Dithiodi-2,1-ethanediyl)bisguanidine: Similar structure with a shorter carbon chain.
N,N’‘’-(Dithiodi-2,1-ethanediyl)bis-1,3-propanediamine: Known for its radioprotective properties.
Uniqueness
N,N’‘’-(Dithiodi-3,1-propanediyl)bisguanidine dihydrobromide is unique due to its specific disulfide bond and guanidine groups, which confer distinct chemical reactivity and biological activity. Its longer carbon chain compared to similar compounds may influence its stability and interaction with biological molecules.
Properties
CAS No. |
40775-03-9 |
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Molecular Formula |
C8H22Br2N6S2 |
Molecular Weight |
426.2 g/mol |
IUPAC Name |
2-[3-[3-(diaminomethylideneamino)propyldisulfanyl]propyl]guanidine;dihydrobromide |
InChI |
InChI=1S/C8H20N6S2.2BrH/c9-7(10)13-3-1-5-15-16-6-2-4-14-8(11)12;;/h1-6H2,(H4,9,10,13)(H4,11,12,14);2*1H |
InChI Key |
ANILMHFXORVZOV-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=C(N)N)CSSCCCN=C(N)N.Br.Br |
Origin of Product |
United States |
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